molecular formula C14H18N4O4 B585662 4-Hydroxy Trimethoprim-13C3 CAS No. 1391053-67-0

4-Hydroxy Trimethoprim-13C3

Cat. No. B585662
CAS RN: 1391053-67-0
M. Wt: 309.299
InChI Key: FYJKTYLNKCUCLP-VMIGTVKRSA-N
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Description

4-Hydroxy Trimethoprim-13C3 is a derivative of Trimethoprim-13C3 . Trimethoprim is an antifolate antibiotic often used in combination with sulfamethoxazole to treat a number of infections .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy Trimethoprim-13C3 is C11(13C)3H18N4O3 . It has a molecular weight of 293.30 .


Chemical Reactions Analysis

Trimethoprim and its metabolites are thought to modify endogenous proteins, which may be a cause of idiosyncratic adverse drug reactions (IADRs) .

Scientific Research Applications

Antibacterial Properties and Metabolism

Research indicates that lipophilic analogues of trimethoprim, including those with 3,5-dialkyl-4-hydroxy substituents, show increased in vitro activity against bacteria like Neisseria gonorrhoeae. A study by Roth et al. (1988) on these analogues revealed their potential as antigonococcal agents, with a focus on their metabolism and pharmacokinetics in animal models (Roth et al., 1988).

Degradation and Transformation Products

Bergh et al. (1989) explored the degradation of trimethoprim under various conditions, finding that it undergoes catalyzed hydrolysis or oxidation to produce various products. The study emphasizes the importance of understanding the chemical stability and transformation pathways of trimethoprim and its derivatives (Bergh et al., 1989).

Enhancing Antibiotic Resistance

Manna et al. (2021) conducted a study showing that a trimethoprim derivative, 4’-desmethyltrimethoprim, inhibits both the target enzyme and its resistant variant. This research provides insights into how the modification of trimethoprim derivatives can play a role in addressing antibiotic resistance (Manna et al., 2021).

Analytical Methods and Detection

A study by Hruska and Frye (2004) developed an analytical method for determining trimethoprim in human plasma. Such methods are crucial for understanding the pharmacokinetics and metabolism of trimethoprim and its derivatives in clinical settings (Hruska & Frye, 2004).

Synthesis and Activity of Derivatives

Rashid et al. (2016) designed and synthesized novel trimethoprim derivatives to evaluate their antibacterial potential. Their work contributes to understanding the structure-activity relationship in trimethoprim analogs (Rashid et al., 2016).

Environmental Impact and Treatment

Dodd and Huang (2007) investigated the reaction kinetics and pathways of trimethoprim in water treatment processes. This research is vital for assessing the environmental impact of trimethoprim and its derivatives, as well as their removal from wastewater (Dodd & Huang, 2007).

Cellular Metabolism Effects

Kwon et al. (2008) explored the impact of trimethoprim on cellular metabolism in Escherichia coli. Their findings reveal complex interactions within the metabolic network, shedding light on the broader effects of trimethoprim and related compounds (Kwon et al., 2008).

Mechanism of Action

Trimethoprim is an antifolate antibacterial agent that inhibits bacterial dihydrofolate reductase (DHFR), a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF). This prevents the synthesis of bacterial DNA and ultimately inhibits bacterial survival .

Safety and Hazards

Trimethoprim-13C3 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having Germ Cell Mutagenicity Category 2 and Reproductive toxicity Category 2 .

properties

CAS RN

1391053-67-0

Product Name

4-Hydroxy Trimethoprim-13C3

Molecular Formula

C14H18N4O4

Molecular Weight

309.299

IUPAC Name

2,6-diamino-5-[[3,4,5-tri(methoxy)phenyl]methyl]-1H-pyrimidin-4-one

InChI

InChI=1S/C14H18N4O4/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(15)17-14(16)18-13(8)19/h5-6H,4H2,1-3H3,(H5,15,16,17,18,19)/i1+1,2+1,3+1

InChI Key

FYJKTYLNKCUCLP-VMIGTVKRSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CC2=C(NC(=NC2=O)N)N

synonyms

2,6-Diamino-5-[(3,4,5-trimethoxyphenyl)methyl]-4(5H)-pyrimidinone-13C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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